molecular formula C8H15N7O B11061410 4-amino-6-(diethylamino)-N'-hydroxy-1,3,5-triazine-2-carboximidamide

4-amino-6-(diethylamino)-N'-hydroxy-1,3,5-triazine-2-carboximidamide

Cat. No.: B11061410
M. Wt: 225.25 g/mol
InChI Key: UNSKAVWLYFAJJR-UHFFFAOYSA-N
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Description

4-amino-6-(diethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide is a compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

The synthesis of 4-amino-6-(diethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide typically involves multiple steps. One common method includes the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to the intermediate obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to the intermediate obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Chemical Reactions Analysis

4-amino-6-(diethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents.

    Reduction: Reduction reactions can occur with reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution.

Scientific Research Applications

4-amino-6-(diethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-6-(diethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators .

Comparison with Similar Compounds

4-amino-6-(diethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H15N7O

Molecular Weight

225.25 g/mol

IUPAC Name

4-amino-6-(diethylamino)-N'-hydroxy-1,3,5-triazine-2-carboximidamide

InChI

InChI=1S/C8H15N7O/c1-3-15(4-2)8-12-6(5(9)14-16)11-7(10)13-8/h16H,3-4H2,1-2H3,(H2,9,14)(H2,10,11,12,13)

InChI Key

UNSKAVWLYFAJJR-UHFFFAOYSA-N

Isomeric SMILES

CCN(CC)C1=NC(=NC(=N1)N)/C(=N\O)/N

Canonical SMILES

CCN(CC)C1=NC(=NC(=N1)N)C(=NO)N

Origin of Product

United States

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